6-(3-nitrophenyl)-7H-purin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918537-01-6 |
|---|---|
Molecular Formula |
C11H8N6O2 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C11H8N6O2/c12-11-15-8(9-10(16-11)14-5-13-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
InChI Key |
BEQKTHNKWXDVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)N)N=CN3 |
Origin of Product |
United States |
Synthetic Strategies for 6 3 Nitrophenyl 7h Purin 2 Amine and Its Analogs
Established Methodologies for 6-Arylpurin-2-amine Synthesis
The introduction of an aryl group at the C-6 position of a 2-aminopurine (B61359) core can be achieved through several established synthetic routes. These methods primarily involve the modification of a pre-existing purine (B94841) scaffold or the construction of the purine ring system from acyclic precursors.
Nucleophilic Aromatic Substitution Pathways at Purine C-6 Position
Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for functionalizing the purine C-6 position. This approach typically involves a purine core bearing a good leaving group, most commonly a halogen like chlorine, at the C-6 position.
The synthesis often starts with a readily available precursor such as 2-amino-6-chloropurine (B14584). The chlorine atom at the C-6 position is susceptible to displacement by various nucleophiles. In the context of creating 6-arylpurines, this method is less direct for C-C bond formation but is fundamental for introducing heteroatom-linked substituents. For instance, reaction with amines can be acid-catalyzed. nih.govresearchgate.net While highly effective for installing heteroatom substituents, traditional SNAr is not broadly applicable for the direct formation of carbon-carbon bonds with aryl groups. nih.gov
The reactivity of halopurines towards nucleophilic substitution is well-documented, with the C-6 position being preferentially attacked over other positions, such as C-2 or C-8. researchgate.net For example, in 2,6-dichloropurine, amination reactions occur stepwise, with the 6-chloro group being more reactive and substituted first. researchgate.net This regioselectivity is crucial for the controlled synthesis of specifically substituted purine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Introduction (e.g., Suzuki-Miyaura)
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, and this technology has been extensively applied to the synthesis of 6-arylpurines. The Suzuki-Miyaura coupling is a particularly powerful and popular method. researchgate.netlibretexts.org
This reaction typically involves the coupling of a 6-halopurine (e.g., 6-chloropurine (B14466) or its derivatives) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netyoutube.com A general scheme for this transformation is shown below:
Figure 1: General Scheme for Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst/Conditions | Product |
|---|---|---|---|
| 6-Halopurine | Arylboronic Acid | Pd(0) catalyst, Base | 6-Arylpurine |
The choice of catalyst, ligand, base, and solvent system is critical for the success of the coupling and can significantly impact the reaction yield and selectivity. youtube.comyoutube.com For example, anhydrous conditions in toluene (B28343) have been found to be superior for coupling with electron-rich boronic acids, whereas aqueous DME is often used for electron-poor arylboronic acids. researchgate.net Microwave irradiation has also been employed to accelerate these reactions, often leading to good to high yields in short reaction times. researchgate.net
Cyclization and Ring-Closure Strategies for Purine Core Assembly
An alternative to modifying a pre-existing purine is the de novo synthesis of the purine ring system from acyclic precursors. This approach offers flexibility in introducing a variety of substituents onto the final purine core. The process involves the sequential construction of the imidazole (B134444) and pyrimidine (B1678525) rings that constitute the purine structure. biochemden.compixorize.com
One common strategy involves building the purine ring onto a substituted imidazole precursor. For instance, 4-aminoimidazole (B130580) derivatives can be cyclized to form the purine ring. researchgate.net The aryl group can be introduced at an early stage onto the imidazole precursor, which is then carried through the cyclization sequence.
Another approach involves the Traube purine synthesis, which starts with a pyrimidine derivative. A 4,5-diaminopyrimidine (B145471) can be reacted with a one-carbon source (e.g., formic acid, orthoformates) to close the imidazole ring and form the purine. The desired aryl substituent would need to be incorporated into the pyrimidine precursor prior to the final cyclization step. These ring-closure strategies, while often involving more steps, provide a high degree of control over the substitution pattern of the final purine product. nih.govpurdue.edu
Specific Synthesis of 6-(3-Nitrophenyl)-7H-Purin-2-amine
The synthesis of the title compound, this compound, most commonly employs the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction due to its efficiency and reliability in forming the key C-C bond.
Precursor Preparation and Regioselective Functionalization
The key precursors for the Suzuki-Miyaura synthesis of this compound are 2-amino-6-chloropurine and 3-nitrophenylboronic acid.
2-Amino-6-chloropurine : This starting material is commercially available or can be synthesized from guanine. It provides the necessary 2-amino-purine core with a leaving group at the C-6 position, primed for the cross-coupling reaction. The chlorine atom at C-6 is more reactive than the amino group at C-2 under the conditions of the Suzuki coupling.
3-Nitrophenylboronic acid : This is the source of the 3-nitrophenyl group. The boronic acid functionality is essential for the transmetalation step in the palladium catalytic cycle. The nitro group is an electron-withdrawing group, which can influence the reactivity of the boronic acid.
The preparation of these precursors is a critical first step. The regioselectivity of the subsequent coupling reaction is high, as the C-Cl bond is the reactive site for the palladium-catalyzed insertion.
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound via Suzuki-Miyaura coupling hinges on the careful optimization of several reaction parameters.
A typical procedure involves reacting 2-amino-6-chloropurine with 3-nitrophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium acetate. The choice of solvent is also crucial, with mixtures like dioxane/water or DME often being effective. researchgate.netyoutube.com
Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | To facilitate the oxidative addition and reductive elimination steps. youtube.com |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | To activate the boronic acid for transmetalation. libretexts.org |
| Solvent | Dioxane/H₂O, DME, Toluene | To solubilize reactants and facilitate the reaction. researchgate.net |
| Temperature | 80-110 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate. researchgate.net |
Research has shown that the yield of the reaction can be sensitive to these conditions. For instance, the combination of the base, solvent, and catalyst can significantly affect the outcome. youtube.com Studies on related arylpurine syntheses have demonstrated that careful screening of these parameters is necessary to achieve optimal yields. The presence of the electron-withdrawing nitro group on the phenylboronic acid can make the coupling more challenging compared to electron-rich or neutral arylboronic acids, sometimes requiring more forcing conditions or specific ligand systems to achieve high conversion. researchgate.net Upon completion, the product is typically isolated and purified using techniques such as column chromatography or recrystallization.
Application of Microwave-Assisted Synthesis in Purine Derivatization
Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry, offering significant advantages over conventional heating methods. nih.gov This technique utilizes microwave irradiation to rapidly heat reactants, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.govresearchgate.net For the synthesis of purine derivatives, these benefits are particularly valuable, facilitating high-throughput synthesis of compound libraries for screening purposes.
The application of microwave irradiation has proven highly effective in the derivatization of the purine core. For instance, the amination of 6-chloropurine derivatives with various amines can be conducted efficiently in water, presenting a green chemistry approach to synthesizing 6-substituted aminopurine analogs. researchgate.netscielo.brscielo.br Under microwave irradiation, the nucleophilic aromatic substitution at the 6-position of the purine ring proceeds smoothly, often requiring only minutes compared to the hours or even days needed for traditional thermal methods. researchgate.netmdpi.com This rapid conversion minimizes the formation of side products and simplifies the purification process.
Research has demonstrated that a wide array of 6-substituted aminopurine analogs can be prepared in moderate to high yields using this method. scielo.br The table below compares conventional heating with microwave-assisted methods for the synthesis of representative aminopurine derivatives, illustrating the significant reduction in reaction time.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Aminopurine Analogs
| Product | Amine | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-phenylamino-purine | Aniline | Conventional (Reflux) | 2-24 hours | Moderate | researchgate.net |
| 6-phenylamino-purine | Aniline | Microwave (200 W) | 5 minutes | 82% | researchgate.net |
| 2-formimidate derivative | 2-amino-3-carbonitrile | Conventional (Solvothermal) | Hours | Good | mdpi.com |
This table is generated based on data presented in the referenced articles to illustrate the advantages of microwave synthesis.
The efficiency of microwave-assisted synthesis extends to other modifications of the purine scaffold, including the formation of purine thioglycoside analogs and the coupling of various heterocyclic moieties. nih.gov This versatility makes it an indispensable tool for rapidly generating diverse purine derivatives for further study.
Advanced Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. For purine derivatives like this compound, SAR analyses guide the rational design of more potent and selective analogs. This involves systematic modifications at various positions of the molecule.
Chemical Modifications at the Purine 2-Amino Group
The 2-amino group on the purine ring is a critical recognition element for the binding of small molecules to biological targets such as DNA. nih.gov Its hydrogen-bonding capability can play a significant role in molecular interactions. Modifications at this position are therefore a key strategy in SAR studies. The 2-amino purine (2-AP) itself is a fluorescent analog of adenine (B156593) and guanine, and its use as a probe has revealed insights into nucleic acid structures. genelink.com
In the context of developing therapeutic agents, SAR studies on 2,6,9-trisubstituted purines have shown that the nature of the substituent at the C-2 position dramatically influences cytotoxicity against cancer cell lines. mdpi.com For instance, replacing bulkier nitrogen-containing fragments (like cycloalkyl or arylpiperazine groups) at the C-2 position with a simple chlorine atom can lead to an increase in cytotoxic activity. mdpi.com This suggests that reducing the steric bulk at this position may be favorable for biological activity in certain contexts. mdpi.com Therefore, exploring a range of modifications to the 2-amino group—from simple alkylation or acylation to its replacement with other functional groups—is a crucial aspect of optimizing the biological profile of this compound analogs.
Modifications of the 3-Nitrophenyl Moiety and its Influence on Reactivity
The 3-nitrophenyl substituent at the C-6 position is a significant feature of the target molecule. The nitro group is strongly electron-withdrawing, which influences the electronic properties of the entire molecule and can impact its interaction with biological targets. SAR studies on other purine series have demonstrated a clear trend where the presence of electron-withdrawing groups (EWGs) on an aryl substituent enhances antitumor activity. mdpi.com
For example, in one study, substitutions on an arylpiperidine moiety with EWGs such as -NO2, -CF3, or -Cl led to a marked increase in antitumor activity across several cancer cell lines. mdpi.com Similarly, another study found that introducing a trifluoromethyl phenyl group at the C-8 position of a purine resulted in potent activity. rsc.org This suggests that the 3-nitro group in this compound is likely a key contributor to its bioactivity.
Strategies for modifying this moiety could include:
Varying the position of the nitro group: Moving the nitro group to the 2- or 4-position of the phenyl ring would alter the electronic distribution and steric profile, potentially affecting binding affinity.
Replacing the nitro group: Substituting the nitro group with other EWGs (e.g., cyano, trifluoromethyl) or with electron-donating groups (e.g., methoxy, methyl) would systematically probe the electronic requirements for activity.
Introducing additional substituents: Adding other groups to the phenyl ring could explore further hydrophobic or hydrophilic interactions within a target's binding site. nih.gov
These modifications are essential for understanding the role of the substituted phenyl ring and for fine-tuning the reactivity and biological profile of the compound.
Diversification Strategies at Purine N-7 and N-9 Positions
The N-7 and N-9 positions of the purine ring are primary sites for diversification due to the reactivity of the imidazole nitrogen atoms. Alkylation is a common modification at these positions, but the reaction often yields a mixture of N-9 and N-7 regioisomers. nih.gov The N-9 tautomer is generally the more stable and thus the major product. researchgate.net
Generating analogs by introducing various substituents at these positions is a well-established strategy for modulating the physicochemical and biological properties of purine derivatives. SAR studies have shown that the substituent at the N-9 position can significantly impact biological activity. For instance, the synthesis of 9-substituted-9H-purine derivatives has been a fruitful avenue for developing new compounds. rsc.org
Furthermore, investigations have revealed that in some cases, the N-7 linked purine derivatives can exhibit potent biological activity, sometimes even greater than their N-9 counterparts. nih.gov A study on glucuronamide-based purine derivatives found that an N-7-linked analog was among the most potent compounds tested against two cancer cell lines. nih.gov This highlights the importance of separating and evaluating both N-7 and N-9 isomers during analog development. Diversification at these positions can involve introducing a wide range of groups, including alkyl, benzyl, and more complex heterocyclic moieties, to optimize interactions with biological targets. rsc.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino Purine (2-AP) |
| 6-chloropurine |
| 6-phenylamino-purine |
| Aniline |
| 2-amino-3-carbonitrile |
| 2-formimidate derivative |
| Adenine |
| Guanine |
| 2,6-dichloropurine |
| Glucuronamide |
| Trifluoromethyl phenyl |
| 4-nitrobenzyl bromide |
| 6-chloro-9H-purine |
| 6-chloro-9-(4-nitrobenzyl)-9H-purine |
| Piperidine |
| Pyrrolidine |
| Benzylamine |
| Theobromine |
| Adamantane |
| 5-fluorouracil (5-FU) |
| Imatinib |
| 2-acetamido-6-chloropurine |
| N-dodecyl glucuronamide |
| Benzyl alcohol |
| Isopropyl alcohol |
| Di-tert-butyl dicarbonate |
| 4-(dimethylamino)pyridine (DMAP) |
| Isobutyraldehyde |
| 4-(Trifluoromethyl)benzyl bromide |
| Atorvastatin |
| Lidocaine |
| Paracetamol |
| Amoxicillin |
| Levobupivacaine |
| Chloroacetyl chloride |
| 1-(Pyrrolidin-1-yl)-2-tosylethan-1-one |
| N-(Pyridin-3-yl)-2-tosylacetamide |
| 3-nitroindoles |
| 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane |
Biological Activity Profiling and Mechanistic Elucidation of 6 3 Nitrophenyl 7h Purin 2 Amine
In Vitro Biological Screening Methodologies
In the absence of direct research on 6-(3-nitrophenyl)-7H-purin-2-amine, we can infer the types of assays that would be employed to determine its biological activity based on studies of similar compounds.
Enzyme Inhibition Assays for Disease-Related Targets (e.g., Kinases, Topoisomerases)
For a novel purine (B94841) derivative, a primary step in biological profiling would involve screening against a panel of enzymes implicated in various diseases. Kinase inhibition assays are particularly relevant, as many purine-based molecules are known to target these enzymes. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. Similarly, its effect on topoisomerases, enzymes that are crucial for DNA replication and are common targets for anticancer drugs, would be evaluated using assays that measure the relaxation or cleavage of supercoiled DNA.
Receptor Binding and Modulation Assays (e.g., Adenosine (B11128) Receptors, Histamine (B1213489) H3 Receptor)
Given the structural similarity of the purine core to adenosine, it would be logical to investigate the binding and functional modulation of this compound at various adenosine receptor subtypes (A1, A2A, A2B, and A3). Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. Functional assays would then be employed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. The histamine H3 receptor, another G protein-coupled receptor, has also been a target for purine-like compounds.
Cell-Based Functional Assays for Pathway Interrogation
To understand the compound's effect in a more biologically relevant context, cell-based assays are essential. These assays can assess a wide range of cellular processes, including cell viability, proliferation, apoptosis, and cell cycle progression. For instance, its antiproliferative effects would be tested against a panel of cancer cell lines. Further mechanistic studies in cells could involve western blotting to analyze the modulation of specific signaling pathways or immunofluorescence to observe changes in cellular morphology or protein localization.
Identification and Characterization of Specific Biological Targets
The identification of specific biological targets is a critical step in the elucidation of a compound's mechanism of action.
Kinase Target Spectrum and Selectivity (e.g., Cyclin-Dependent Kinase 2 (CDK2), NIMA-Related Kinase 2 (Nek2), Heat Shock Protein 90 (Hsp90), Phosphatidylinositol 3-Kinase (PI3K) Delta)
Should initial screens indicate kinase inhibitory activity, further studies would be necessary to determine the specific kinase targets and the selectivity profile of this compound. A broad kinase panel assay would reveal the spectrum of kinases inhibited by the compound. Follow-up dose-response studies would then be conducted to determine the potency (typically as an IC50 value) for the most sensitive kinases, such as CDK2, Nek2, Hsp90, and PI3K delta, which are all important targets in cancer and other diseases.
DNA Topoisomerase II Activity Modulation
If the compound shows activity in topoisomerase assays, further characterization would be required to understand the mechanism of modulation. This would involve determining whether it acts as an inhibitor of the enzyme's catalytic activity or as a topoisomerase poison, which stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks.
In-Depth Scientific Analysis of this compound Remains Elusive in Publicly Available Research
A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of specific research on the chemical compound This compound . Despite extensive searches aimed at elucidating its biological activities and mechanism of action, detailed studies outlining its effects on purinergic signaling, interactions with macromolecules, and specific binding characteristics could not be located.
Therefore, the construction of a detailed scientific article adhering to the requested outline on the modulation of purinergic signaling pathways, other macromolecular interactions, biochemical characterization of target engagement, investigation of binding modes, and analysis of induced-fit binding mechanisms for this specific compound is not possible at this time.
General research on related classes of compounds, such as 6-arylpurines and other purine derivatives, indicates a broad spectrum of biological activities. These activities often include interactions with purinergic receptors and various enzymes, highlighting the therapeutic potential of the purine scaffold. For instance, studies on 2,6,9-trisubstituted purine derivatives have demonstrated their potential as anticancer agents, with structure-activity relationship analyses pointing to the importance of specific substitutions on the purine ring for cytotoxic effects. imtm.cz Similarly, research into other purine analogues has explored their affinity for purinergic receptors, which are crucial in numerous physiological processes. nih.govnih.gov
The concept of purinergic signaling, initiated by the action of purines and pyrimidines like ATP and adenosine on specific cell surface receptors, is a well-established field. nih.gov These signaling pathways are integral to a vast array of cellular functions and are implicated in the development of various organisms and in pathological conditions. nih.govnih.gov The adenosine A1 receptor, a member of the G protein-coupled adenosine receptor family, for example, plays a significant inhibitory role in many tissues, including the brain and heart. wikipedia.org
Mechanistic studies of enzyme inhibitors often delve into whether the interaction is reversible or covalent. Reversible covalent inhibitors are a class of compounds that form a covalent bond with their target protein, but this bond can be broken, allowing for a potentially safer profile compared to irreversible inhibitors. nih.gov
While these general principles and findings within the broader class of purine compounds are well-documented, they cannot be directly and accurately attributed to This compound without specific experimental evidence. The requested in-depth analysis requires dedicated studies that investigate the unique properties of this particular molecular structure.
Until specific research on This compound is published and made publicly available, a detailed and scientifically accurate article on its specific biological activity and mechanistic action cannot be generated.
Structure Activity Relationship Sar Studies and Rational Design of 6 3 Nitrophenyl 7h Purin 2 Amine Analogs
Elucidation of Essential Pharmacophoric Elements within the 6-(3-Nitrophenyl)-7H-purin-2-amine Scaffold
A pharmacophore model outlines the essential structural features of a molecule required for its biological activity. For the this compound scaffold, the key pharmacophoric elements are the purine (B94841) core, the C6-linked phenyl ring, and the substituents on both the purine and phenyl moieties.
The purine structure itself is a critical component, serving as a scaffold that mimics endogenous purines like adenosine (B11128) and guanine, allowing it to interact with a variety of biological targets, including protein kinases. nih.govnih.gov The arrangement of nitrogen atoms in the fused pyrimidine (B1678525) and imidazole (B134444) rings provides hydrogen bond donor and acceptor sites that are vital for molecular recognition and binding to target proteins. researchgate.net
A general pharmacophore model for related compounds often includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net For instance, a six-point pharmacophore model for a different class of compounds included acceptor, donor, hydrophobic, positive, and aromatic ring features, illustrating the complexity of molecular interactions. researchgate.net
Impact of the 3-Nitrophenyl Moiety on Biological Activity and Selectivity
The 3-nitrophenyl group at the C6 position of the purine ring plays a significant role in modulating the biological activity and selectivity of the molecule. Its influence stems from both the electronic effects of the nitro group and the steric and conformational constraints imposed by the phenyl ring itself.
The nitro group (–NO2) is a strong electron-withdrawing group, which can significantly alter the electron distribution within the phenyl ring and, by extension, the entire molecule. svedbergopen.comnih.gov This electronic perturbation can enhance interactions with specific amino acid residues in the binding site of a target protein. nih.gov The electron-withdrawing nature of the nitro group can increase the molecule's polarity, potentially improving its solubility or its ability to form favorable interactions in a polar binding pocket. svedbergopen.com
The presence of the nitro group can also lead to increased stability of the compound or enhanced binding affinity to its receptor. svedbergopen.com For a molecule to exert its biological effect, it may require reductive bioactivation, a process that can be facilitated by nitroreductase enzymes acting on the nitro group. svedbergopen.com
The nitro group can act as both a pharmacophore (a group responsible for the biological activity) and a toxicophore (a group associated with toxicity), making its inclusion in drug design a point of careful consideration. nih.gov
The position of the nitro group on the phenyl ring is critical and can dramatically alter the biological activity of the compound. The effect of the nitro group is most pronounced when it is at the ortho or para positions due to its ability to participate in resonance stabilization of charged intermediates. youtube.comquora.com In the meta position, the resonance effect is diminished, and the influence is primarily through the weaker inductive effect. youtube.comquora.com
Studies on other classes of compounds have shown that the position of the nitro group on a phenyl ring can significantly alter antimicrobial activity. nih.gov For example, moving a nitro group from the para- to the ortho-position in certain zinc complexes resulted in a notable change in their activity against various microbial strains. nih.gov This highlights the principle that the spatial arrangement of functional groups is a key determinant of biological function.
| Nitro Group Position | Electronic Effect | Typical Impact on Activity |
| Ortho | Strong electron-withdrawing (resonance and inductive) | Can significantly enhance or alter activity. youtube.com |
| Meta | Electron-withdrawing (primarily inductive) | Generally has a less pronounced effect on activity compared to ortho and para. youtube.com |
| Para | Strong electron-withdrawing (resonance and inductive) | Can significantly enhance or alter activity. youtube.com |
Systematic SAR Exploration of Purine Ring Substitutions
Systematic modifications to the purine ring are a cornerstone of medicinal chemistry efforts to optimize the properties of purine-based compounds. Substitutions at various positions can fine-tune the molecule's size, shape, and electronic properties to improve its interaction with a biological target.
The C-2 position of the purine ring is a common site for modification to enhance biological efficacy. The introduction of different substituents can alter the hydrogen bonding pattern and steric interactions within the target's binding site.
For example, in a series of 2,6,9-trisubstituted purine derivatives, it was found that while an arylpiperazinyl system at the C-6 position was beneficial for cytotoxic activity, the use of bulky substituents at the C-2 position was not favorable. mdpi.com This suggests that for that particular biological target, a smaller substituent at C-2 is preferred to avoid steric clashes.
The C-6 position of the purine ring is a critical determinant of target interaction and is often the site of significant structural variation in medicinal chemistry programs. acs.orgnih.govnih.gov The substituent at this position can project into a specific sub-pocket of the binding site, and its properties can be tailored to maximize affinity and selectivity.
In the case of 6-phenylpurines, the phenyl group itself is a large substituent that can engage in various non-covalent interactions. Further modifications to this phenyl ring, such as the introduction of the nitro group, add another layer of complexity and potential for optimization.
Studies on other 6-substituted purine analogs have demonstrated the wide range of chemical groups that can be tolerated at this position and the diverse biological activities that can be achieved. For instance, the synthesis of C6-substituted purine nucleoside analogs via photoredox/nickel dual catalytic cross-coupling has enabled the introduction of various alkyl groups, leading to compounds with potential applications in multiple therapeutic areas. acs.orgnih.govnih.gov
The following table summarizes the general impact of substitutions at key positions of the purine ring:
| Position | General Role in SAR | Examples of Impact |
| C-2 | Modulates hydrogen bonding and steric interactions. | Bulky groups can be detrimental to activity in some cases. mdpi.com |
| C-6 | Major determinant of target interaction and selectivity. | Can accommodate a wide range of substituents, including aryl groups, to enhance binding. nih.govmdpi.com |
| N-9 | Often involved in interactions with the ribose-binding pocket in nucleoside analogs. | Substitution can influence solubility and cell permeability. mdpi.com |
Significance of Substitutions at Purine N-7 and N-9 Positions for Potency and Selectivity
Research into 6-phenylpurine analogs has demonstrated that modifications at the N-9 position are pivotal for activity. A series of 6-(4-substituted phenyl)purines revealed that introducing a tetrahydropyran-2-yl (THP) group at the N-9 position could yield potent cytotoxic agents. nih.gov For instance, the compound 6-(4-phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9) exhibited a superior cytotoxic activity (IC50 of 5.4 μM) against Huh7 liver cancer cells compared to the standard chemotherapeutic agent 5-fluorouracil. nih.gov This highlights that a bulky, flexible substituent at N-9 can be highly advantageous for potency. The removal of the N-9 substituent in some analogs led to a decrease in activity, underscoring the importance of this position for effective target engagement. nih.gov
Further studies have explored other N-9 modifications, such as the introduction of a cyclopentyl group or various substituted phenylsulfonyl groups. nih.govnih.gov The synthesis of 6-(4-substituted phenyl or piperazine)-9-cyclopentyl purine derivatives has produced compounds with significant anticancer activity, indicating that an alkyl ring at the N-9 position is a viable strategy for enhancing potency. nih.gov The general finding across these studies is that the N-9 position can accommodate a wide range of substituents, from simple alkyl groups to more complex ring systems, which can be tailored to optimize interactions with specific biological targets. nih.govnih.gov
While the N-9 position has been more extensively studied, the N-7 position also presents opportunities for tuning activity. In related heterocyclic systems, such as harmine, modifications at the analogous N-7 position have been shown to modulate kinase inhibition and biological activity. nih.gov For purine analogs, the differential placement of a substituent at N-7 versus N-9 can alter the hydrogen-bonding pattern and steric fit within a protein's active site, thereby influencing selectivity for different kinases or protein families. The development of the 2-amine-9H-purine scaffold as a bromodomain inhibitor illustrates the importance of the unsubstituted N-7 H-bond donor in concert with modifications at other positions. acs.org
Table 1: Impact of N-9 Substitution on Cytotoxic Activity of 6-Arylpurine Analogs
| Compound ID | 6-Aryl Substituent | N-9 Substituent | Target Cell Line | IC50 (µM) nih.gov |
|---|---|---|---|---|
| 9 | 4-Phenoxyphenyl | Tetrahydropyran-2-yl | Huh7 | 5.4 |
| 16 | 4-Phenoxyphenyl | H | Huh7 | >10 |
| 5 | 4-Chlorophenyl | Tetrahydropyran-2-yl | Huh7 | 7.9 |
| 14 | 4-(Trifluoromethyl)phenyl | H | Huh7 | 9.4 |
Rational Design Principles for Enhanced Bioactivity
Rational drug design leverages structural biology and computational chemistry to create novel compounds with improved therapeutic properties. For purine derivatives, strategies such as bioisosteric replacement and fragment-based drug discovery are powerful tools for moving from a preliminary hit, like this compound, to a highly optimized lead candidate.
Application of Bioisosteric Replacements in Purine Derivatives
Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties. cambridgemedchemconsulting.com This strategy is widely used in medicinal chemistry to enhance a compound's activity, improve its metabolic stability, reduce toxicity, or alter its pharmacokinetic profile, without drastically changing its interaction with the primary biological target. cambridgemedchemconsulting.comnih.gov
In the context of purine derivatives, bioisosteric replacements can be applied to various parts of the scaffold. For example:
Amide/Ester Replacements: Amide or ester linkages, which may be present in substituents, are often susceptible to hydrolysis by metabolic enzymes. Replacing these with more stable heterocyclic rings like oxadiazoles (B1248032) or triazoles can increase the compound's half-life in the body. nih.gov
Ring Bioisosteres: The phenyl ring at the C-6 position could be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) or even saturated bioisosteres like bicyclo[1.1.1]pentane. enamine.net Such changes can alter the compound's solubility, lipophilicity, and hydrogen-bonding capacity, potentially leading to improved selectivity or novel interactions with the target protein. enamine.net
Functional Group Isosteres: The nitro group on the phenyl ring of this compound is a classic candidate for bioisosteric replacement due to potential metabolic liabilities. It could be replaced with groups like a cyano (-CN), trifluoromethyl (-CF3), or a sulfone (-SO2R) group to mimic its electron-withdrawing properties while offering a different metabolic profile.
Atom-for-Atom Swaps: In one study of purine derivatives, replacing an oxygen atom with a sulfur atom in a thioether linkage resulted in compounds with superior inotropic activity compared to their oxygen and nitrogen isosteres. researchgate.net Similarly, "silicon switching," or replacing a key carbon atom with silicon, can modify a compound's properties while maintaining its tetrahedral geometry. nih.gov
Table 2: Common Bioisosteric Replacements in Drug Design
| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) cambridgemedchemconsulting.comnih.govenamine.net |
|---|---|---|
| Phenyl Ring | Pyridine, Thiophene, Bicyclo[2.2.2]octane | Improved solubility, metabolic stability, altered electronics |
| Carboxylic Acid | Tetrazole, Sulfonamide | Increased metabolic stability, pKa modification |
| Amide | 1,2,4-Triazole, 1,3,4-Oxadiazole, trans-Alkene | Resistance to hydrolysis, conformational constraint |
| Nitro Group | Cyano, Trifluoromethyl, Sulfone | Reduced metabolic toxicity, modified electronics |
| Hydrogen | Fluorine | Blocks metabolic oxidation, alters pKa |
| tert-Butyl | Trimethylsilyl, Trifluoromethyl oxetane | Reduced lipophilicity, maintained bulk |
Fragment-Based Drug Discovery (FBDD) Approaches for Novel Purine Scaffolds
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds. nih.gov The process begins by screening libraries of small, low-complexity molecules, known as "fragments," for weak but efficient binding to a biological target. frontiersin.org These fragments typically adhere to the "Rule of Three": molecular weight < 300 Da, cLogP ≤ 3, and no more than three hydrogen bond donors or acceptors. nih.gov
The purine scaffold itself is an ideal starting point for FBDD. In one successful example, a 2-amine-9H-purine fragment was identified as a weak binder to the bromodomain of BRD9. acs.org Although the initial affinity was low, structural analysis via X-ray crystallography revealed its precise binding mode. This crucial structural information then guided the iterative design and synthesis of more potent analogs. By "growing" the fragment, for instance by adding aryl groups at the C-6 position, researchers were able to develop derivatives with nanomolar affinity and high selectivity for BRD9. acs.org
The FBDD process for developing novel purine-based inhibitors generally follows these steps:
Fragment Screening: A library of fragments, including simple purine cores, is screened against the target protein using highly sensitive biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR).
Hit Validation and Structural Analysis: The binding of validated fragment "hits" is characterized, ideally through co-crystallization with the target protein. This provides a detailed, atomic-level map of the fragment's interactions within the binding site. nih.gov
Fragment Elaboration: The initial fragment is then elaborated into a more potent lead compound. This can be achieved through:
Fragment Growing: Extending the fragment by adding new functional groups that make additional favorable contacts with the protein. frontiersin.org
Fragment Linking: Linking two or more fragments that bind to adjacent sites to create a single, high-affinity molecule.
Fragment Merging: Combining the structural features of overlapping fragments into a novel chemical entity.
This approach allows for a more efficient exploration of chemical space and often yields lead compounds with superior ligand efficiency and physicochemical properties compared to those identified through traditional high-throughput screening. nih.gov The 2-amine-purine scaffold serves as a proven template that can be modified to generate highly potent and selective tool compounds for a variety of protein targets. acs.org
Computational Chemistry and Molecular Modeling Applications for 6 3 Nitrophenyl 7h Purin 2 Amine Research
Molecular Docking Investigations
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as 6-(3-nitrophenyl)-7H-purin-2-amine, and a biological target, typically a protein or enzyme.
Molecular docking simulations are employed to place this compound into the binding site of a target protein. The primary goal is to identify the most likely binding pose and to analyze the non-covalent interactions that stabilize the complex. These interactions are fundamental to the molecule's biological function.
Key interactions typically analyzed include:
Hydrogen Bonds: The purine (B94841) core of the molecule, with its amine group and nitrogen atoms, provides multiple hydrogen bond donors and acceptors. The nitro group on the phenyl ring can also act as a hydrogen bond acceptor. Docking studies identify specific amino acid residues in the target's active site that can form these critical bonds.
Hydrophobic Interactions: The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine within the binding pocket.
Pi-Pi Stacking: The aromatic purine ring system and the nitrophenyl group can participate in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan, further enhancing binding stability.
By visualizing the docked pose, researchers can understand the structural basis for the ligand's affinity and selectivity for its target.
Table 1: Common Interaction Types Analyzed in Molecular Docking
| Interaction Type | Potential Groups on this compound | Potential Interacting Protein Residues |
| Hydrogen Bonding | Amine (-NH2), Purine Nitrogens (-N=), Nitro Group (-NO2) | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |
| Hydrophobic Interactions | Phenyl Ring, Purine Ring | Valine, Leucine, Isoleucine, Alanine, Methionine |
| π-π Stacking | Phenyl Ring, Purine Ring | Phenylalanine, Tyrosine, Tryptophan |
Beyond single-ligand studies, computational screening (or virtual screening) uses docking to rapidly assess large libraries of compounds to identify those most likely to bind to a protein target. If this compound were part of such a library, its potential as a "hit" would be evaluated.
Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower (more negative) binding energy suggests a more stable and potentially more potent protein-ligand complex. For instance, a binding energy of -6.9 kcal/mol was reported for a different nitrophenyl-containing compound, NNQ, when docked to the PqsR receptor, indicating a favorable interaction. While specific values for this compound are target-dependent, this methodology allows for the ranking of different purine derivatives to prioritize them for synthesis and biological testing.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides deeper insights into the stability and conformational flexibility of the protein-ligand complex.
Following docking, an MD simulation is often performed on the predicted protein-ligand complex. The simulation tracks the atomic coordinates of the system over a set period (from nanoseconds to microseconds). A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A low and stable RMSD value over the course of the simulation (typically under 2 Å) indicates that the ligand remains securely bound within the active site and the complex is stable. researchgate.net For example, studies on other complexes have shown that RMSD values converging at less than 0.4 nm signify a stable system. researchgate.net This analysis confirms whether the interactions predicted by docking are maintained in a dynamic, more realistic environment.
Quantum Chemical Calculations
Quantum chemical calculations focus on the electronic structure of a molecule, providing data on its intrinsic reactivity and properties that classical methods like docking and MD cannot. These calculations are based on the principles of quantum mechanics.
For this compound, these methods can determine several important parameters. Calculations on related primary aromatic amines and purine derivatives provide a framework for understanding its properties. nih.govresearchgate.net
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the surface of the molecule. researchgate.net These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack, and where hydrogen bonding is most likely to occur.
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactivity. researchgate.net
Table 2: Overview of Computational Methods and Their Applications
| Computational Method | Primary Goal | Key Outputs |
| Molecular Docking | Predict binding pose and affinity | Binding mode, Interaction types (H-bonds, etc.), Binding energy score |
| Molecular Dynamics | Analyze complex stability and dynamics | RMSD, RMSF, Conformational changes, Interaction persistence over time |
| Quantum Chemistry | Determine electronic properties and reactivity | HOMO/LUMO energies, Energy gap, MESP map, Reactivity descriptors |
These computational approaches, from docking and MD simulations to quantum chemical calculations, provide a comprehensive, atom-level understanding of this compound. The synergy between these methods allows for robust predictions of its behavior, guiding its potential development in various scientific fields.
Electronic Structure Characterization (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential (MEP))
The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Computational methods allow for a detailed characterization of the electronic landscape of this compound.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich purine ring system and the amino group, which act as electron-donating moieties. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 3-nitrophenyl group, a consequence of the strong electron-withdrawing nature of the nitro group. nih.gov This distribution of frontier orbitals suggests that the molecule can act as both an electron donor and acceptor, a characteristic feature of push-pull systems. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
In the case of this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the purine ring and the oxygen atoms of the nitro group, indicating these are regions susceptible to electrophilic attack. thaiscience.info Conversely, the areas around the hydrogen atoms of the amino group and the purine ring would exhibit positive potential (typically colored blue), highlighting them as sites for nucleophilic attack. thaiscience.info This visual representation of the electrostatic potential is instrumental in understanding the molecule's interaction with biological targets.
A hypothetical representation of HOMO-LUMO energies and related quantum chemical descriptors for this compound is presented in the table below, based on typical values for similar aromatic and heterocyclic compounds. thaiscience.infomaterialsciencejournal.org
| Parameter | Hypothetical Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.5 | ELUMO - EHOMO, indicates molecular reactivity |
| Ionization Potential (I) | 6.5 | -EHOMO, energy required to remove an electron |
| Electron Affinity (A) | 2.0 | -ELUMO, energy released when an electron is added |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the bonding and electronic interactions within a molecule. researchgate.netfaccts.denih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis is particularly useful for quantifying intramolecular interactions such as hyperconjugation and hydrogen bonding.
For this compound, NBO analysis can elucidate several key intramolecular interactions:
Intramolecular Hydrogen Bonding: NBO analysis can identify and characterize potential intramolecular hydrogen bonds, for instance, between the amino group and a nitrogen atom of the purine ring, or between a C-H bond of the purine and the nitro group. The strength of these interactions is estimated through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the donor-acceptor interactions. researchgate.net
A hypothetical summary of significant NBO interactions for this compound is provided in the table below.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |
| LP(1) N(amino) | π(C-C)purine | > 5.0 | π-delocalization |
| LP(1) Npurine | σ(C-H)phenyl | ~ 1-2 | Weak hydrogen bond |
| σ(C-H)purine | LP*(O)nitro | < 1.0 | Weak interaction |
Theoretical Prediction of Spectroscopic Properties for Research Validation
Computational chemistry plays a crucial role in the validation of experimental findings by predicting spectroscopic properties. researchgate.net Theoretical calculations of infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra for this compound can be compared with experimental data to confirm the synthesized structure.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using methods like Density Functional Theory (DFT). materialsciencejournal.org These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with the experimental IR spectrum to assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For example, the characteristic stretching frequencies of the N-H (amino group), C=N (purine ring), and N-O (nitro group) bonds can be precisely predicted. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. researchgate.netresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For this compound, TD-DFT can predict the π→π* and n→π* transitions, providing insights into the electronic structure and chromophores present in the molecule.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts, when compared with the experimental NMR spectra, are invaluable for the structural elucidation and assignment of signals to specific atoms in the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Development of Predictive Models for Biological Activity based on Structural Descriptors
The development of a QSAR model for a class of compounds like purine derivatives involves several steps:
Data Set Collection: A dataset of compounds with known biological activities (e.g., enzyme inhibition, receptor binding) is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability.
For this compound and its analogs, a QSAR model could be developed to predict their potential as, for example, kinase inhibitors.
Identification of Key Physicochemical Parameters Influencing Activity
A significant advantage of QSAR modeling is the identification of the key physicochemical parameters that are most influential for the biological activity of the compounds. nih.gov By analyzing the descriptors that are included in the final QSAR model, researchers can gain insights into the structural features that are either beneficial or detrimental to the desired activity.
For instance, a QSAR study on a series of purine derivatives might reveal that:
Hydrophobicity (logP): A positive correlation might suggest that increased lipophilicity enhances membrane permeability and, consequently, biological activity.
Electronic Parameters (e.g., Hammett constants, MEP values): The model may indicate that electron-withdrawing groups at a specific position on the phenyl ring are crucial for activity, highlighting the importance of electronic interactions with the biological target.
Steric Descriptors (e.g., molar refractivity, van der Waals volume): The model could show that bulky substituents at a certain position are not well-tolerated, suggesting steric hindrance at the active site of the target protein.
This information is invaluable for the rational design of new, more potent analogs of this compound by optimizing the identified key physicochemical parameters.
Advanced Research Methodologies and Future Perspectives in 6 3 Nitrophenyl 7h Purin 2 Amine Research
High-Throughput Screening (HTS) Applications for Purine (B94841) Derivative Libraries
High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid and automated testing of vast compound libraries against biological targets. evotec.com This methodology is crucial for identifying "hits"—compounds that demonstrate activity against a specific target or cellular phenotype—from collections that can contain over 850,000 molecules. evotec.com For purine derivatives like 6-(3-nitrophenyl)-7H-purin-2-amine, HTS allows for efficient exploration of their therapeutic potential across a wide array of diseases. nih.govablesci.com
HTS platforms utilize miniaturized assays to screen these large libraries in a cost-effective and time-efficient manner. evotec.comscdiscoveries.com The process is not merely about speed; it is a multidisciplinary approach that integrates automation, biology, chemistry, and data science to ensure that the identified hits are promising and tractable for further development. evotec.com In the context of purine research, HTS can be applied to various assay endpoints, such as enzyme inhibition, receptor binding, or cellular responses like apoptosis. nih.gov For example, an unbiased HTS approach was used to screen small molecule libraries to identify modulators of radiation injury, which successfully identified purine nucleosides as potential mitigators. nih.gov
The success of an HTS campaign relies heavily on the quality of the screening library. thermofisher.com Ideal libraries are characterized by structural and functional diversity and contain compounds with favorable pharmacokinetic properties. thermofisher.com Focused screening libraries, which contain compounds designed to interact with specific target classes like kinases or G-protein-coupled receptors, have demonstrated substantially high hit rates. thermofisher.com The data generated from HTS not only identifies initial leads but also provides crucial information for building structure-activity relationships (SAR) and for creating high-quality datasets for artificial intelligence and machine learning models. evotec.com
Development of this compound as Chemical Biology Probes and Tools
Beyond its direct therapeutic potential, a compound like this compound can be developed into a chemical biology probe. These probes are essential tools for dissecting complex biological processes, identifying novel drug targets, and validating their functions in cellular systems. The 2-amine-9H-purine scaffold, the core of the compound , has been identified as a valuable template for developing such probes. acs.org
A notable example is the development of 2-amine-9H-purine derivatives as potent and selective ligands for the bromodomain of human BRD9. acs.org Through iterative structure-based design, a weak-binding purine fragment was optimized into a nanomolar inhibitor. acs.org This lead compound induced an unprecedented rearrangement of the acetyllysine binding site, demonstrating the plasticity of the protein pocket. acs.org Such a highly selective tool compound allows researchers to interrogate the specific biological role of BRD9 in various cellular contexts without affecting related proteins like BRD4, thus helping to decipher its function in health and disease. acs.org
The development process involves synthesizing analogs and evaluating their activity and selectivity. The goal is to create a tool that is not only potent but also well-characterized, often with a known mechanism of action, which can then be used to perturb and study biological pathways with high precision. The versatility of the purine scaffold allows for chemical modifications to fine-tune its properties for use as a specific biological probe. researchgate.net
Translational Research Challenges and Opportunities for Purine-Based Compounds
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice, a path fraught with challenges often termed the "valley of death." nih.govrarediseasemoonshot.eu For purine-based compounds, this journey involves overcoming scientific, logistical, and financial hurdles. nih.gov A primary challenge is translating findings from preclinical models, such as cell cultures or animal models, to human trials, as these models often fail to predict human responses accurately. nih.gov This is particularly true in rare diseases, where small patient populations and limited understanding of the disease biology create significant obstacles. rarediseasemoonshot.eu
Despite these challenges, there are significant opportunities. Purine analogs are already established as antimetabolites in cancer therapy, and their potential is being explored for non-neoplastic diseases by targeting pathways like DNA synthesis to control cell growth. nih.gov One major opportunity lies in drug repurposing, where existing drugs are found to have new therapeutic uses. nih.gov This approach can "systematize serendipity" by using fundamental chemical and biological knowledge to predict new applications for approved purine-based drugs, thereby bypassing many of the difficulties of new chemical entity development. nih.gov For instance, a screen for inhibitors of neural crest development identified that an inhibitor of pyrimidine (B1678525) biosynthesis, leflunomide, showed efficacy in mouse xenograft models of melanoma. nih.gov
Success in translational science requires a multi-faceted approach, including robust preclinical testing to establish proof of principle, collaboration with advisory groups and centers for cell therapy, and securing funding. nih.govrarediseasemoonshot.eu Furthermore, engaging patients and the community in the research process is crucial to ensure the relevance and subsequent use of new therapies. nih.gov
Future Directions in Purine-Based Medicinal Chemistry
The field of purine-based medicinal chemistry is dynamic, with several exciting future directions promising to yield novel therapeutics. nih.govresearchgate.neteurekaselect.com The structural versatility of the purine ring system continues to make it a privileged scaffold in drug discovery. mdpi.com
A key area of future research is the identification and validation of novel biological targets for purine derivatives. nih.govresearchgate.neteurekaselect.com While purines are known to interact with many targets, ongoing research continues to uncover new ones. For example, recent studies have highlighted the de novo purine nucleotide biosynthesis pathway as a source of promising therapeutic targets, particularly for developing new antibiotics. frontiersin.org The enzymes in this pathway are essential for rapidly proliferating cells, such as cancer cells and bacteria, making them attractive targets. frontiersin.orgnih.gov
Metabolomics and other "omics" technologies are providing new insights into how purine metabolism is linked to various diseases. mdpi.com For example, studies have revealed connections between purine metabolism and the flavor profiles in food storage, and have also implicated purine metabolism-related genes in inflammatory diseases. nih.govmdpi.com This deeper understanding of the biological roles of purines can guide the discovery of new therapeutic interventions. nih.gov Research into novel substituted purine analogs, such as 6,8,9-trisubstituted purines, has yielded compounds with significant cytotoxic activity against various human cancer cell lines, demonstrating the continued potential for finding new anticancer agents based on this scaffold. nih.govtubitak.gov.tr
The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has driven the development of multi-targeted agents. mdpi.com The purine scaffold is exceptionally well-suited for the design of such molecules, which can simultaneously inhibit several key targets, potentially leading to improved efficacy and reduced chances of drug resistance. acs.orgmdpi.com
One strategy is the creation of "pharmacophoric hybrids," which combine the purine core with other active chemical moieties into a single molecule. mdpi.com This approach has been used to design potent anticancer agents by integrating the purine scaffold with fragments known to interact with targets like kinases or by creating purine-pyrazole hybrids with anticancer and anti-inflammatory potential. mdpi.com Another successful example is the development of dual kinase-bromodomain inhibitors. acs.org Recognizing that some clinical kinase inhibitors also potently inhibit bromodomains, researchers have begun to rationally design single molecules that target both, representing a new strategy for creating polypharmacology agents. acs.org This scaffold-hopping and hybridization approach has led to the discovery of novel pyridine-annulated purine analogs that induce apoptosis in cancer cells and are more active than conventional chemotherapy drugs. rsc.orgresearchgate.net
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by dramatically increasing efficiency and accuracy. mednexus.orgmaxisclinical.com These technologies are being integrated into the discovery pipeline for purine-based compounds at multiple stages. AI algorithms can analyze vast datasets to identify promising drug candidates, predict their physicochemical and toxicological properties, and optimize their design. nih.govnih.gov This accelerates the initial phases of drug discovery, reducing the time and cost associated with bringing a new drug to market. maxisclinical.com
For purine drug discovery, AI can sift through immense virtual libraries of compounds to identify molecules likely to bind to a specific target, a process that is far more efficient than traditional screening alone. maxisclinical.com ML models can be trained on existing data from HTS campaigns and structure-activity relationship studies to predict the activity of new, untested purine derivatives. evotec.comnih.gov Furthermore, AI can enhance the design of clinical trials by improving patient selection and predicting trial outcomes, which is crucial for the successful translation of promising purine compounds. maxisclinical.com As these computational tools become more sophisticated, they are expected to play an increasingly integral role in designing the next generation of purine-based therapies. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 6-(3-nitrophenyl)-7H-purin-2-amine?
Methodological Answer:
The synthesis typically involves coupling reactions between purine scaffolds and nitro-substituted aryl groups. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 3-nitrophenyl moiety to the purine core. A related approach is seen in the synthesis of 6-((4-(aminomethyl)benzyl)oxy)-7H-purin-2-amine, where coupling agents like BS(PEG) and N,N-diisopropylethylamine (DIPEA) in anhydrous dimethylsulfoxide (DMSO) are used to facilitate reactions . Additionally, nitro group stability under reaction conditions must be monitored, as reduction or side reactions may occur.
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC to assess purity, referencing methods for similar purine derivatives (e.g., 95–98% purity thresholds as in ) .
- Spectroscopy : H/C NMR confirms substituent positions (e.g., nitrophenyl proton environments at δ 7.5–8.5 ppm). Compare with 7-methyl-7H-purin-6-amine (CAS 935-69-3), where methyl groups resonate at δ 3.8–4.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, expected [M+H] = 265.0784).
Advanced: How does the 3-nitrophenyl group influence the electronic properties of the purine core?
Methodological Answer:
The nitro group is electron-withdrawing, reducing electron density on the purine ring. Computational studies (e.g., DFT or molecular dynamics simulations) can quantify this effect by analyzing HOMO-LUMO gaps or electrostatic potential maps. For example, fluorescence quenching observed in 8-aza-7-deazapurin-2-amine analogs suggests nitro groups may similarly alter photophysical properties . X-ray crystallography (using SHELX refinement) can reveal bond-length changes in the purine ring due to nitro substitution .
Advanced: What experimental strategies resolve low crystallinity in this compound?
Methodological Answer:
- Co-crystallization : Use co-formers like carboxylic acids to improve crystal packing.
- Vapor Diffusion : Optimize solvent systems (e.g., DMSO/water) to slow nucleation.
- SHELX Refinement : Apply disorder modeling and anisotropic displacement parameters, as demonstrated in small-molecule crystallography .
- Polymorph Screening : Test solvents (e.g., THF, ethyl acetate) and temperatures to isolate stable forms .
Advanced: How can researchers evaluate the biological activity of this compound in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling : Use ATP-competitive binding assays with recombinant kinases (e.g., CDK2). Reference covalent inhibitors like NU6300 (CAS 2070015-09-5), which shares a purine scaffold modified with bulky substituents .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., IC determination via MTT assays). Compare with kinetin derivatives, which show cytokinin-like activity .
- Data Validation : Address assay variability by repeating experiments under controlled ATP concentrations and pH .
Data Contradiction: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Impurity Analysis : Check for byproducts (e.g., de-nitrated analogs) via LC-MS. Purity thresholds >95% are critical, as seen in purine derivatives .
- Stability Studies : Monitor compound degradation in DMSO or aqueous buffers (e.g., nitro group reduction under light exposure) .
- Assay Conditions : Standardize ATP concentrations and incubation times. For example, fluorescence-based kinase assays may yield false negatives if quenching occurs .
Advanced: What computational tools predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Compare with 7-methylpurine analogs, where methyl groups enhance hydrophobic contacts .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Reference studies on 8-aza-7-deazapurin-2-amine, where base-pairing stability was validated against UV melting data .
Advanced: How to analyze the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC. Nitro groups may hydrolyze under alkaline conditions .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Store samples in amber vials and assess photostability under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
